molecular formula C20H16F3N3O3S B7681048 1-Phenyl-3-[3-[[2-(trifluoromethyl)phenyl]sulfonylamino]phenyl]urea

1-Phenyl-3-[3-[[2-(trifluoromethyl)phenyl]sulfonylamino]phenyl]urea

Cat. No. B7681048
M. Wt: 435.4 g/mol
InChI Key: NKWOYXMTSQDRKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-3-[3-[[2-(trifluoromethyl)phenyl]sulfonylamino]phenyl]urea is a chemical compound that has been widely used in scientific research. It is also known by the name of TAK-659, and it belongs to the class of kinase inhibitors. The compound has been studied extensively for its potential application in the treatment of various diseases, including cancer and autoimmune disorders.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-[3-[[2-(trifluoromethyl)phenyl]sulfonylamino]phenyl]urea involves the inhibition of several kinases, including BTK, ITK, and JAK3. These kinases are involved in the regulation of immune cell function, and their inhibition leads to a decrease in the activity of immune cells. This decrease in immune cell activity is beneficial in the treatment of autoimmune disorders, where the immune system is overactive and attacks healthy cells and tissues.
In addition, the inhibition of these kinases also leads to a decrease in the activity of cancer cells. This is because these kinases are involved in the regulation of cell growth and survival, and their inhibition leads to the death of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Phenyl-3-[3-[[2-(trifluoromethyl)phenyl]sulfonylamino]phenyl]urea include a decrease in the activity of immune cells and a decrease in the growth and survival of cancer cells. The compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of autoimmune disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 1-Phenyl-3-[3-[[2-(trifluoromethyl)phenyl]sulfonylamino]phenyl]urea in lab experiments include its potent inhibitory activity against several kinases, its anti-tumor activity, and its anti-inflammatory effects. The compound has also been shown to have synergistic effects when used in combination with other anti-cancer drugs.
The limitations of using 1-Phenyl-3-[3-[[2-(trifluoromethyl)phenyl]sulfonylamino]phenyl]urea in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research on 1-Phenyl-3-[3-[[2-(trifluoromethyl)phenyl]sulfonylamino]phenyl]urea. These include:
1. Further studies to determine the safety and efficacy of the compound in humans.
2. Studies to determine the optimal dose and dosing schedule for the compound in the treatment of various diseases.
3. Studies to determine the potential of the compound in the treatment of other diseases, including infectious diseases and neurological disorders.
4. Studies to determine the potential of the compound in combination with other drugs for the treatment of various diseases.
5. Studies to determine the mechanism of action of the compound in more detail.
Conclusion
In conclusion, 1-Phenyl-3-[3-[[2-(trifluoromethyl)phenyl]sulfonylamino]phenyl]urea is a chemical compound that has been studied extensively for its potential application in the treatment of various diseases, including cancer and autoimmune disorders. The compound has potent inhibitory activity against several kinases, and its inhibition leads to a decrease in the activity of immune cells and a decrease in the growth and survival of cancer cells. The compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of autoimmune disorders. Further studies are needed to determine the safety and efficacy of the compound in humans and to explore its potential in the treatment of other diseases.

Synthesis Methods

The synthesis of 1-Phenyl-3-[3-[[2-(trifluoromethyl)phenyl]sulfonylamino]phenyl]urea involves several steps. The starting material is 2-amino-4-(trifluoromethyl)benzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 3-amino-4-chlorobenzenesulfonamide to produce 3-[3-[[2-(trifluoromethyl)phenyl]sulfonylamino]phenyl]urea. Finally, this compound is reacted with phenyl isocyanate to form 1-Phenyl-3-[3-[[2-(trifluoromethyl)phenyl]sulfonylamino]phenyl]urea.

Scientific Research Applications

1-Phenyl-3-[3-[[2-(trifluoromethyl)phenyl]sulfonylamino]phenyl]urea has been studied extensively for its potential application in the treatment of various diseases, including cancer and autoimmune disorders. It has been shown to have potent inhibitory activity against several kinases, including BTK, ITK, and JAK3. These kinases are involved in the regulation of immune cell function and are therefore potential targets for the treatment of autoimmune disorders.
In addition, 1-Phenyl-3-[3-[[2-(trifluoromethyl)phenyl]sulfonylamino]phenyl]urea has been shown to have anti-tumor activity in preclinical studies. It has been shown to inhibit the growth of several types of cancer cells, including lymphoma, leukemia, and multiple myeloma. The compound has also been shown to have synergistic effects when used in combination with other anti-cancer drugs.

properties

IUPAC Name

1-phenyl-3-[3-[[2-(trifluoromethyl)phenyl]sulfonylamino]phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O3S/c21-20(22,23)17-11-4-5-12-18(17)30(28,29)26-16-10-6-9-15(13-16)25-19(27)24-14-7-2-1-3-8-14/h1-13,26H,(H2,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWOYXMTSQDRKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.